9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine
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Overview
Description
9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine is an organic compound that features a furan ring, a nonane backbone, and multiple methyl groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, which contributes to the compound’s unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans with diverse functional groups . The reaction typically involves Michael addition, intramolecular nucleophilic addition, and elimination steps.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural. These FPCs can be converted into various furan derivatives through catalytic processes .
Chemical Reactions Analysis
Types of Reactions
9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Furan derivatives are explored for their therapeutic potential in drug discovery.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in various biochemical interactions, potentially inhibiting enzymes or binding to receptors . The presence of multiple methyl groups can influence the compound’s lipophilicity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler compound with a five-membered aromatic ring containing one oxygen atom.
Tetrahydrofuran: A fully saturated derivative of furan, commonly used as a solvent.
Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals.
Uniqueness
9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine is unique due to its combination of a furan ring with a nonane backbone and multiple methyl groups. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler furan derivatives .
Properties
CAS No. |
90706-44-8 |
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Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
9-(furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine |
InChI |
InChI=1S/C17H29NO/c1-15(7-5-9-16(2)13-18(3)4)8-6-10-17-11-12-19-14-17/h5,7,11-12,14-16H,6,8-10,13H2,1-4H3 |
InChI Key |
CHBATRNNTVYOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=COC=C1)C=CCC(C)CN(C)C |
Origin of Product |
United States |
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